molecular formula C9H9FO3 B13150087 5-Fluoro-2,3-dimethoxybenzaldehyde

5-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No.: B13150087
M. Wt: 184.16 g/mol
InChI Key: GSOBXDQOGUPHFV-UHFFFAOYSA-N
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Description

5-Fluoro-2,3-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a fluorinated benzaldehyde derivative, characterized by the presence of two methoxy groups and a fluorine atom on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,3-dimethoxybenzaldehyde typically involves the fluorination of 2,3-dimethoxybenzaldehyde. One common method is the halogen-exchange reaction, where 2,3-dimethoxybenzaldehyde is treated with a fluorinating agent such as hydrogen fluoride or a fluorine-containing compound under controlled conditions . The reaction is usually carried out in the presence of a catalyst to enhance the efficiency and selectivity of the fluorination process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,3-dimethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2,3-dimethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,3-dimethoxybenzaldehyde involves its interaction with cellular components. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity. The aldehyde group can undergo redox reactions, influencing cellular redox homeostasis and potentially leading to antimicrobial effects by disrupting cellular antioxidation systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3,4-dimethoxybenzaldehyde
  • 4-Fluoro-2,3-dimethoxybenzaldehyde
  • 5-Fluoro-2,4-dimethoxybenzaldehyde

Uniqueness

5-Fluoro-2,3-dimethoxybenzaldehyde is unique due to the specific positioning of the fluorine and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom enhances the compound’s stability and can modify its electronic properties, making it distinct from other similar compounds .

Properties

IUPAC Name

5-fluoro-2,3-dimethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-8-4-7(10)3-6(5-11)9(8)13-2/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOBXDQOGUPHFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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